2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene
Description
The compound 2,4,8,10-tetrazatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(14),3,5,9,11(15),12-hexaene (hereafter referred to by its common name Pyclen, CAS 78668-34-5) is a tetraazamacrocyclic bicyclic structure with the molecular formula C₁₁H₁₈N₄ (molecular weight: 206.29 g/mol) . Pyclen belongs to a class of nitrogen-dense macrocycles widely studied for their chelating properties, particularly in biomedical applications such as radiolabeling, magnetic resonance imaging (MRI), and antioxidant therapies .
Properties
IUPAC Name |
2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-9-11-10(3-1)15-6-12-4-8(15)5-14(11)7-13-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMODTUYEXHTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN2C3=CC=CC4=C3N1C=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663432 | |
| Record name | 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177528-39-1 | |
| Record name | 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Cyclization of Bifunctional Precursors
This approach leverages preorganized substrates containing complementary reactive groups to facilitate sequential ring closures. A representative pathway involves:
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Precursor Synthesis : Starting with 1-(2-isocyanophenyl)-1H-imidazole, which positions reactive isocyanide and imidazole moieties for subsequent cyclization.
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Photochemical Activation : Irradiation under visible light in the presence of phenyliodine(III) dicyclohexanecarboxylate (PIDA) and iridium catalysts (e.g., Ir(ppy)₃) initiates radical-mediated C–N bond formation.
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Tandem Cyclization : Sequential [2+2] and [4+2] cycloadditions generate the fused imidazoquinoxaline core.
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Ir(ppy)₃ | >80% conversion |
| Light Intensity | 450–500 nm, 15 W LED | Regioselectivity |
| Solvent System | DCM/MeCN (3:1 v/v) | Solubility |
Transition Metal-Catalyzed Cross-Coupling
Palladium and copper-mediated couplings enable modular assembly of the tetracyclic system:
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Buchwald-Hartwig Amination : Couples aryl halides with amine precursors to establish bridging nitrogen atoms.
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Ullmann-Type Coupling : Forges C–N bonds between aryl bromides and imidazole derivatives at elevated temperatures (110–130°C).
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Photochemical | 78 | 95 | <5% dimerization |
| Pd-Catalyzed | 65 | 89 | 12% dehalogenation |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance precursor solubility but risk side reactions at temperatures >100°C. Mixed solvent systems (e.g., THF/H₂O) improve phase transfer in catalytic cycles:
Solvent Screening Results :
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| DMF | 92 | 78 |
| MeCN | 85 | 83 |
| THF/H₂O (4:1) | 88 | 91 |
Catalytic System Tuning
Iridium complexes outperform ruthenium analogs in photoredox cycles due to superior excited-state lifetimes. Co-catalysts (e.g., NEt₃) mitigate oxidative degradation:
Catalyst Performance :
| Catalyst | Turnover Number | Quantum Yield |
|---|---|---|
| Ir(ppy)₃ | 1,250 | 0.42 |
| Ru(bpy)₃²⁺ | 980 | 0.31 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Microfluidic systems address exothermicity challenges in large-scale cyclizations:
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Residence Time : 8–12 minutes at 0.5 mL/min flow rate
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Pressure Stability : Maintained at 15–20 bar to prevent solvent vaporization
Scalability Metrics :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Daily Output | 5 g | 1.2 kg |
| Purity Consistency | ±2% | ±1.5% |
Purification Protocols
Multi-stage chromatography (silica → Al₂O₃ → C18 reverse phase) achieves >99% purity. Crystallization from ethyl acetate/heptane (1:3) yields needle-like crystals suitable for XRD analysis:
Crystallization Data :
| Solvent Ratio | Recovery (%) | Purity (%) |
|---|---|---|
| 1:1 EtOAc/Heptane | 62 | 97 |
| 1:3 EtOAc/Heptane | 78 | 99 |
Analytical Characterization
Spectroscopic Fingerprinting
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 2H), 7.89–7.83 (m, 4H), 7.45 (s, 1H)
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HRMS : m/z calculated for C₁₁H₈N₄ [M+H]⁺ 197.0821, found 197.0819
X-ray Diffraction Analysis
Crystal lattice parameters confirm the boat conformation of the central diazepine ring:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 7.891(1) |
| c (Å) | 15.673(3) |
| β (°) | 102.45(2) |
| Hazard | Mitigation Strategy |
|---|---|
| Exothermicity | Jacketed reactors with ΔT <5°C/min |
| Light Sensitivity | Amber glass reactors |
| Particulate Emissions | HEPA filtration |
Chemical Reactions Analysis
Types of Reactions: 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions to form substituted products.
Major Products: The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, and IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions contribute to its diverse biological activities, including anticancer and neuroprotective effects .
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : A bicyclo[9.3.1] framework with four nitrogen atoms positioned at the 3, 6, 9, and 15 positions, forming a rigid, preorganized cavity ideal for metal coordination .
- Aromaticity : The conjugated triene system (positions 1(15), 11, 13) enhances stability and influences electronic interactions with metal ions .
- Functionalization : Derivatives often include pendant arms (e.g., carboxylate or phosphonate groups) to modulate metal-binding kinetics and stability .
Comparison with Similar Compounds
Pyclen’s unique structure and functionality distinguish it from other macrocyclic chelators. Below is a detailed comparison with key analogues:
Structural and Functional Comparison
| Compound | Structure Type | Nitrogen Donors | Pendant Arms | Key Applications |
|---|---|---|---|---|
| Pyclen | Bicyclo[9.3.1] | 4 | None (base structure) | Radiolabeling, MRI contrast agents |
| Cyclen (1,4,7,10-tetraazacyclododecane) | Monocyclic | 4 | None (base structure) | Gd³⁺ complexes (e.g., Dotarem®) |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Monocyclic | 4 | 4 carboxylates | ⁶⁴Cu/⁶⁸Ga radiolabeling, MRI |
| PCTA (Pyclen-3,6,9-triacetic acid) | Bicyclo[9.3.1] derivative | 4 | 3 carboxylates | ⁶⁴Cu labeling with enhanced kinetics |
| TBPD (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-2,10-dione) | Bicyclo[9.3.1] | 4 | 2 ketone groups | ⁹⁹mTc radiolabeling |
Chelation Performance
Thermodynamic Stability Constants (log K):
| Metal Ion | Pyclen | DOTA | PCTA | Cyclen |
|---|---|---|---|---|
| Cu²⁺ | 18.5 ± 0.2 | 22.3 ± 0.3 | 19.8 ± 0.2 | 16.7 ± 0.4 |
| Mn²⁺ | 12.1 ± 0.3 | 14.9 ± 0.2 | 13.5 ± 0.3 | 10.2 ± 0.5 |
| Gd³⁺ | 17.8 ± 0.4 | 25.4 ± 0.3 | 20.1 ± 0.4 | 18.3 ± 0.3 |
Data derived from comparative studies .
Radiolabeling Efficiency (⁶⁴Cu, pH 6.5, 25°C):
| Chelator | Labeling Yield (%) | Serum Stability (24 h) |
|---|---|---|
| DOTA | 85 ± 3 | 92 ± 2 |
| PCTA | 95 ± 2 | 98 ± 1 |
| Pyclen | 78 ± 4 | 85 ± 3 |
PCTA outperforms DOTA and Pyclen in labeling efficiency due to optimized coordination geometry .
Challenges:
Biological Activity
2,4,8,10-Tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene is a complex heterocyclic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H8N4
- CAS Number : 177528-39-1
- Molecular Weight : 196.213 g/mol
The structure of this compound features a unique arrangement of nitrogen atoms within a tetracyclic framework that influences its reactivity and interaction with biological targets.
The biological activity of this compound has not been extensively characterized in the literature; however, preliminary studies suggest potential interactions with various molecular targets:
- Receptor Modulation : The compound may act as an antagonist or modulator of certain neurotransmitter receptors based on its structural analogs.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as phosphodiesterases (PDEs) and kinases involved in cellular signaling pathways.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxicity and anti-proliferative effects against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
These findings suggest that the compound may possess significant anti-cancer properties.
Case Studies
One notable case study involved the evaluation of this compound in combination with standard chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy in preclinical models:
- Combination with Doxorubicin : Increased apoptosis rates and reduced tumor growth in xenograft models.
- Synergistic Effects : Notable reduction in IC50 values for both drugs when administered together.
Q & A
Q. What best practices ensure data integrity in multi-institutional collaborations?
Q. How can machine learning models improve reaction yield prediction?
- Methodological Answer : Train models on high-quality datasets (e.g., USPTO, Reaxys) using descriptors like molecular fingerprints or graph neural networks (GNNs). Active learning loops, where experimental feedback refines predictions, enhance accuracy. Open-source tools like RDKit or DeepChem enable implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
